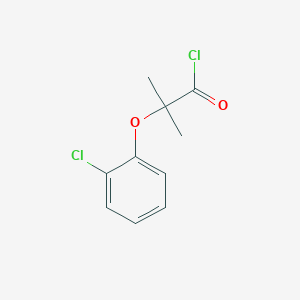

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

描述

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride (CAS 4878-09-5) is an acyl chloride derivative characterized by a chlorophenoxy group at the ortho position of the aromatic ring and a branched methyl group adjacent to the carbonyl chloride moiety. Its molecular formula is C₁₀H₁₀Cl₂O₂, with a molecular weight of 233.09 g/mol . Acyl chlorides of this class are highly reactive intermediates in organic synthesis, particularly in acylation reactions for pharmaceuticals, agrochemicals, and polymer production. The ortho-chloro substituent introduces steric hindrance and electronic effects that distinguish it from para-substituted analogs .

属性

IUPAC Name |

2-(2-chlorophenoxy)-2-methylpropanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-10(2,9(12)13)14-8-6-4-3-5-7(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSVVKXORYQPBMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)OC1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2-chlorophenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride group. The general reaction scheme is as follows:

2-chlorophenol+2-methylpropanoyl chloride→2-(2-Chlorophenoxy)-2-methylpropanoyl chloride

Industrial Production Methods

In an industrial setting, the production of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

化学反应分析

Types of Reactions

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Hydrolysis: In the presence of water, the acyl chloride group can hydrolyze to form the corresponding carboxylic acid.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic conditions.

Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF).

Major Products Formed

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Carboxylic Acids: Formed by hydrolysis.

Alcohols: Formed by reduction.

科学研究应用

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving acyl chlorides.

Medicine: As a precursor in the synthesis of pharmaceutical compounds.

Industry: In the production of agrochemicals and other specialty chemicals.

作用机制

The mechanism of action of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride involves the reactivity of the acyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

相似化合物的比较

Structural and Physicochemical Properties

The table below summarizes key differences between 2-(2-chlorophenoxy)-2-methylpropanoyl chloride and related compounds:

Toxicity and Handling

Acyl chlorides are corrosive and require stringent safety measures. General precautions include:

- Use of chemical-resistant gloves and eye protection.

- Avoidance of inhalation (may cause respiratory irritation) .

Key Research Findings

Positional Isomerism : Para-chloro isomers (e.g., CAS 5542-60-9) dominate industrial applications due to better reaction kinetics and availability. Ortho-substituted variants are niche reagents for stereoselective syntheses .

Steric vs. Electronic Trade-offs : Bulky substituents (e.g., naphthyloxy in CAS 65250-18-2) reduce reactivity but improve selectivity in multi-step syntheses .

Environmental Impact: Chlorinated acyl chlorides require careful disposal to avoid ecosystem contamination. Limited biodegradability has been noted for similar compounds .

生物活性

2-(2-Chlorophenoxy)-2-methylpropanoyl chloride, also known by its CAS number 4878-09-5, is a compound that has garnered interest in various fields, including medicinal chemistry and environmental science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenoxy group attached to a propanoyl chloride moiety. This structure contributes to its reactivity and biological properties.

The biological activity of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. The chlorophenoxy group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in observable biological effects.

Cytotoxicity Studies

In vitro studies have demonstrated that chlorinated phenoxy compounds can exhibit cytotoxic effects on various cell lines. For example, compounds with similar functionalities were tested for their ability to induce apoptosis in cancer cells. The findings suggest that 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride may also possess cytotoxic properties, warranting further investigation into its therapeutic potential against tumors.

Study on Enzyme Inhibition

A study explored the inhibition of specific enzymes by chlorophenol derivatives. The results indicated that these compounds could effectively inhibit enzyme activity at certain concentrations, leading to reduced metabolic rates in microbial cultures. This suggests that 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride may similarly affect enzyme kinetics in biological systems.

Environmental Impact Assessment

Research has assessed the environmental impact of chlorinated compounds, including their effects on aquatic ecosystems. 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride's potential toxicity to aquatic organisms was evaluated through bioassays, revealing significant inhibitory effects on microbial respiration and nitrification processes in biofilms. These findings highlight the need for careful handling and regulation due to possible ecological consequences.

Comparative Analysis

To understand the biological activity of 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride in relation to similar compounds, a comparison table is provided:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Enzyme Inhibition |

|---|---|---|---|

| 2-(4-Chlorophenoxy)-2-methylpropanoyl chloride | Moderate | High | Yes |

| 4-Chlorophenol | High | Moderate | Yes |

| 3-Chloro-4-fluorophenol | Low | High | No |

常见问题

Basic Questions

Q. What safety protocols are critical when handling 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride in laboratory settings?

- Methodological Answer : Due to its acyl chloride moiety, the compound is moisture-sensitive and corrosive. Key precautions include:

- Engineering Controls : Use fume hoods to minimize inhalation risks and ensure local exhaust ventilation .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Avoid skin/eye contact .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .

- Emergency Measures : Immediate rinsing with water for 15+ minutes upon skin/eye contact; provide emergency showers and eyewash stations .

Q. What synthetic routes are effective for preparing 2-(2-Chlorophenoxy)-2-methylpropanoyl chloride?

- Methodological Answer : Synthesis typically involves:

- Step 1 : React 2-(2-chlorophenoxy)-2-methylpropanoic acid with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane.

- Step 2 : Purify the crude product via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) .

- Monitoring : Track reaction progress using TLC (Rf ~0.5 in 3:1 hexane:EtOAc) and confirm completion via IR (C=O stretch at ~1800 cm⁻¹) .

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR in CDCl₃ should show a singlet for the methyl groups (δ ~1.6 ppm) and aromatic protons (δ ~7.2-7.5 ppm). ¹³C NMR confirms the carbonyl carbon at δ ~170 ppm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS to verify molecular ion peaks (m/z ~233 for [M+H]⁺) .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C, H, Cl content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts .

- Isotopic Labeling : Synthesize deuterated analogs to assign ambiguous peaks in complex spectra .

- Collaborative Databases : Cross-reference with PubChem or Reaxys entries to identify potential isomerization or impurities .

Q. What experimental designs assess the hydrolytic stability of this acyl chloride under varying pH conditions?

- Methodological Answer :

- Kinetic Studies : Monitor hydrolysis rates via UV-Vis spectroscopy (λ = 260 nm) in buffered solutions (pH 1–13) at 25°C .

- Product Analysis : Use HPLC to quantify hydrolysis products (e.g., carboxylic acid) with a C18 column (acetonitrile/water mobile phase) .

- Temperature Dependence : Perform Arrhenius analysis to determine activation energy for hydrolysis .

Q. How can the reactivity of the acyl chloride group be exploited to synthesize novel derivatives?

- Methodological Answer :

- Nucleophilic Substitution : React with amines (e.g., benzylamine) in dry THF to form amides. Monitor via FTIR for C=O conversion (shift from ~1800 to ~1650 cm⁻¹) .

- Esterification : Use alcohols (e.g., methanol) with catalytic DMAP to form esters. Purify via flash chromatography .

- Mechanistic Studies : Employ DFT calculations to predict reaction pathways and optimize conditions .

Q. What methodologies are suitable for evaluating biological interactions of this compound in enzyme inhibition studies?

- Methodological Answer :

- Enzyme Assays : Test inhibition of serine hydrolases (e.g., acetylcholinesterase) using Ellman’s method (absorbance at 412 nm) .

- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target enzymes, focusing on the acyl chloride’s electrophilic carbon .

- Cellular Toxicity : Perform MTT assays on HEK293 cells to determine IC₅₀ values and assess selectivity .

Notes on Data Contradictions and Validation

- CAS Number Discrepancies : (CAS 5542-60-9) and 20 (CAS 40919-11-7) suggest possible isomerization or registry errors. Verify structural identity via X-ray crystallography or 2D NMR .

- Purity Variability : Commercial batches (e.g., 95% purity in ) may contain residual acids or solvents. Pre-purify via recrystallization (hexane) before critical experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。